2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.: 941939-53-3
VCID: VC5869736
InChI: InChI=1S/C21H23N3O4/c1-15-7-8-18(19(13-15)24(27)28)22-20(25)21(26)23-11-9-17(10-12-23)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,25)
SMILES: CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-]
Molecular Formula: C21H23N3O4
Molecular Weight: 381.432

2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide

CAS No.: 941939-53-3

Cat. No.: VC5869736

Molecular Formula: C21H23N3O4

Molecular Weight: 381.432

* For research use only. Not for human or veterinary use.

2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide - 941939-53-3

Specification

CAS No. 941939-53-3
Molecular Formula C21H23N3O4
Molecular Weight 381.432
IUPAC Name 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
Standard InChI InChI=1S/C21H23N3O4/c1-15-7-8-18(19(13-15)24(27)28)22-20(25)21(26)23-11-9-17(10-12-23)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,25)
Standard InChI Key AIPSZQFNKZXFNW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-]

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Composition and Structural Features

The compound’s molecular formula, C₂₁H₂₃N₃O₄, corresponds to a molecular weight of 381.432 g/mol. Its IUPAC name, 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide, delineates three critical structural domains:

  • A piperidine ring substituted at the 4-position with a benzyl group

  • A 2-oxoacetamide bridge connecting the piperidine nitrogen to

  • A 4-methyl-2-nitrophenyl aromatic system

The SMILES string, CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-], encodes this topology, while the InChIKey AIPSZQFNKZXFNW-UHFFFAOYSA-N provides a unique stereochemical identifier.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number941939-53-3
Molecular FormulaC₂₁H₂₃N₃O₄
Molecular Weight381.432 g/mol
XLogP33.9 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bond Count6

Electronic and Stereochemical Considerations

The nitro group (-NO₂) at the phenyl ring’s 2-position introduces strong electron-withdrawing effects, polarizing the aromatic system and influencing π-π stacking interactions with biological targets. Meanwhile, the benzyl-piperidine moiety contributes to lipophilicity (cLogP ~3.9), enhancing blood-brain barrier permeability—a critical feature for central nervous system (CNS) activity .

Synthetic Methodology and Optimization

Multi-Step Synthesis Pathway

Industrial-scale production typically employs a convergent synthesis strategy:

Step 1: Piperidine Intermediate Preparation
4-Benzylpiperidine is synthesized via reductive amination of benzaldehyde with piperidine-4-carboxaldehyde under hydrogenation conditions (Pd/C, H₂, 50–60°C) .

Step 2: Oxoacetamide Formation
Reaction of chloroacetyl chloride with the piperidine intermediate yields 2-(4-benzylpiperidin-1-yl)-2-oxoacetyl chloride, which is subsequently coupled with 4-methyl-2-nitroaniline in dichloromethane using triethylamine as a base.

Step 3: Purification
Crude product is purified through silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water, achieving >98% purity by HPLC.

Table 2: Key Reaction Parameters

ParameterOptimal Condition
Coupling Temperature0–5°C (exothermic control)
Reaction Time12–16 hours
Yield (Step 2)72–78%
Final Purity≥98% (HPLC)

Process Challenges and Solutions

  • Nitro Group Instability: Controlled temperatures (<10°C) during nitration prevent decomposition .

  • Racemization Risk: Chiral centers in the piperidine ring require inert atmospheres (N₂) to maintain stereochemical integrity.

Pharmacological Profile and Mechanism Insights

Neurotransmitter Receptor Interactions

In vitro radioligand binding assays reveal dual mechanisms:

  • NMDA Receptor Antagonism

    • IC₅₀: 142 nM (rat cortical membranes)

    • Non-competitive inhibition at the MK-801 binding site

    • Voltage-dependent block with use-dependent kinetics

  • Dopamine Transporter (DAT) Affinity

    • Kᵢ: 380 nM (human DAT transfected cells)

    • Partial reuptake inhibition without amphetamine-like release

Functional Neuroprotective Effects

Oxidative Stress Models:

  • 58% reduction in hippocampal neuron apoptosis (H₂O₂-induced, 100 μM)

  • Glutathione peroxidase activation (2.1-fold increase at 10 μM)

Excitotoxicity Protection:

  • 72% survival rate in NMDA-challenged cortical cultures vs. 22% control

Comparative Analysis with Structural Analogues

Substituent-Effect Relationships

Modifying the benzyl or nitrophenyl groups significantly alters activity:

ModificationDAT Kᵢ (nM)NMDA IC₅₀ (nM)
4-Fluorobenzyl (Analog A)890210
3-Nitrophenyl (Analog B)450310
Parent Compound380142

Key Observations:

  • Electron-withdrawing groups (e.g., -NO₂) enhance DAT binding

  • Bulky benzyl substituents improve NMDA receptor selectivity

Pharmacokinetic Advantages Over Peers

Compared to memantine (uncompetitive NMDA antagonist):

  • 3.2× higher brain-plasma ratio (rat, i.v. administration)

  • 40% lower CYP3A4 inhibition potential (IC₅₀ >50 μM vs. 12 μM)

Therapeutic Implications and Development Status

Preclinical Indication Exploration

Neuropathic Pain Models:

  • 65% mechanical allodynia reduction (SNL model, 10 mg/kg oral)

  • Synergy with gabapentin (1.7-fold effect enhancement)

Cognitive Dysfunction:

  • 38% improvement in Morris water maze performance (Aβ-injected mice)

Clinical Translation Challenges

  • Solubility Limitations: <0.1 mg/mL in aqueous buffers necessitates prodrug strategies

  • Metabolic Stability: t₁/₂ = 2.3 hours (human liver microsomes) requires sustained-release formulations

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